Src-3-IN-2

Pharmacokinetics Drug Development In Vivo Efficacy

SRC-3-IN-2 (SI-12) is the preferred SRC-3 inhibitor for chronic in vivo studies, offering an extended plasma half-life (>22h IV) and sustained target engagement. It demonstrates superior potency against BT-474 (IC50 0.8 nM) and MDA-MB-468 (14.5 nM) cells compared to SI-10, and is validated for disrupting the ER/SRC-3/p300 complex at 0.15 µM. Its well-defined PK profile (Cmax 2736 nM, F 24.6%) supports precise PK/PD modeling.

Molecular Formula C15H12F3N5
Molecular Weight 319.28 g/mol
Cat. No. B12385885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrc-3-IN-2
Molecular FormulaC15H12F3N5
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCC(=NNC1=NC2=CC(=C(C=C2N1C)F)F)C3=NC=C(C=C3)F
InChIInChI=1S/C15H12F3N5/c1-8(12-4-3-9(16)7-19-12)21-22-15-20-13-5-10(17)11(18)6-14(13)23(15)2/h3-7H,1-2H3,(H,20,22)/b21-8+
InChIKeyQPBNFTTUAKVEKN-ODCIPOBUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Src-3-IN-2 (SI-12, 6c): An Orally Active, High-Potency SRC-3/NCOA3 Inhibitor for Advanced Cancer Research


Src-3-IN-2 (also known as SI-12, 6c) is a small-molecule inhibitor of Steroid Receptor Coactivator-3 (SRC-3, also called NCOA3 or AIB1), a protein frequently overexpressed in aggressive cancers [1]. It was developed through structure-activity relationship (SAR) optimization of the hit compound SI-2, with the goal of improving pharmacokinetic properties and antitumor efficacy [2]. The compound exhibits potent, low-nanomolar cytotoxicity against a broad panel of human cancer cell lines and demonstrates favorable oral bioavailability and a prolonged plasma half-life in preclinical models [REFS-1, REFS-3].

Beyond IC50: Why Src-3-IN-2 Cannot Be Interchanged with SI-2 or SI-10 in Rigorous Studies


Although SI-2, SI-10, and Src-3-IN-2 (SI-12) all target SRC-3, their distinct chemical structures drive critical differences in pharmacokinetics, oral bioavailability, and target engagement that preclude simple substitution [1]. SI-2, the original hit, exhibits a short plasma half-life (~1 h) [2]. While SI-10 offers improved water solubility and oral bioavailability, Src-3-IN-2 provides a uniquely prolonged plasma half-life (>22 h after IV dosing) [1] and has been specifically validated to disrupt the formation of the ER/SRC-3/p300 transcriptional complex at low concentrations [1]. These properties make Src-3-IN-2 the preferred choice for long-term in vivo studies and for experiments requiring sustained target engagement with less frequent dosing.

Src-3-IN-2: Quantified Differentiation Against SI-2 and SI-10


Plasma Half-Life: Src-3-IN-2 vs. SI-2 vs. SI-10

In head-to-head pharmacokinetic studies in CD-1 mice, Src-3-IN-2 (SI-12) demonstrates a significantly prolonged plasma half-life relative to both the predecessor compound SI-2 and the sister lead SI-10 [1]. Following intravenous administration (1 mg/kg), Src-3-IN-2 exhibited a terminal half-life (t1/2) of 22.5 hours, compared to 3.25 hours for SI-10 and approximately 1 hour for SI-2 [REFS-1, REFS-2]. Following oral administration (10 mg/kg), the half-life of Src-3-IN-2 was 14.3 hours, versus 9.09 hours for SI-10 [1]. This ~7-fold increase in IV half-life over SI-10 and >20-fold increase over SI-2 indicates a superior potential for sustained in vivo exposure and less frequent dosing requirements [1].

Pharmacokinetics Drug Development In Vivo Efficacy

Cytotoxicity Profile: Src-3-IN-2 vs. SI-10 Across a Panel of Cancer Cell Lines

Src-3-IN-2 (SI-12) and SI-10 were compared head-to-head for cytotoxicity against a panel of seven human cancer cell lines (three pancreatic, three breast, one prostate) known to overexpress SRC-3 [1]. While both compounds show low nanomolar potency, Src-3-IN-2 exhibits superior potency in BT-474 breast cancer cells (IC50 0.8 nM vs. 1.0 nM for SI-10) and MDA-MB-468 cells (IC50 14.5 nM vs. 32 nM for SI-10) [1]. In contrast, SI-10 shows greater potency in Panc-1 (IC50 8 nM vs. 29.4 nM) and LNCaP (IC50 11 nM vs. 25 nM) cells [1]. Importantly, both compounds show no toxicity to mouse primary hepatocytes at concentrations up to 1000 nM, confirming their cancer-selective action [1].

Cancer Biology Cytotoxicity Assay Drug Screening

Sustained In Vivo Exposure: Plasma Concentration at 22 Hours Post-Injection

In a comparative pharmacokinetic screen following intraperitoneal injection (37.7 μmol/kg), Src-3-IN-2 (6c) maintained a plasma concentration of 47 nM at 22 hours post-dose, while SI-10 (6p) maintained 117 nM at the same time point [1]. Both values are well above the in vitro IC50 values for sensitive cell lines, confirming sustained target-covering exposure. In contrast, the predecessor compound SI-2 was rapidly cleared and is unlikely to maintain effective plasma levels over this duration [2]. This sustained exposure profile supports the superior in vivo efficacy observed in xenograft and metastasis models [REFS-1, REFS-3].

Pharmacodynamics Drug Exposure Preclinical Modeling

Target Engagement: Disruption of ER/SRC-3/p300 Complex at Low Micromolar Concentrations

A biotinylated estrogen response element (ERE) pull-down assay demonstrated that Src-3-IN-2 can directly disrupt the recruitment of SRC-3 and p300 to the estrogen receptor (ER) transcriptional complex [1]. At a concentration of 0.15 μM (150 nM), Src-3-IN-2 significantly reduced the amount of SRC-3 and p300 pulled down, a concentration comparable to the SRC-3 protein level (0.13 μM) used in the assay [1]. This direct evidence of on-target activity at sub-micromolar concentrations provides mechanistic validation for the compound's anti-cancer effects and distinguishes it from less well-characterized SRC-3 inhibitors [1].

Biochemistry Protein-Protein Interaction Target Validation

Oral Bioavailability and Key PK Parameters: Src-3-IN-2 vs. SI-10

Full pharmacokinetic profiling in CD-1 mice revealed key differences in oral bioavailability and clearance between the two lead compounds [1]. Src-3-IN-2 (SI-12) showed an oral bioavailability (F) of 24.6%, a maximum plasma concentration (Cmax) of 2736 nM after a 10 mg/kg oral dose, and a clearance (Cl) of 22.0 mL/min/kg following IV administration [1]. In comparison, SI-10 exhibited a higher oral bioavailability of 54.4%, but a lower Cmax of 1135 nM and a much higher clearance of 176 mL/min/kg [1]. The superior water solubility of SI-10 (22.8 μM vs. 3.8 μM for SI-12) likely contributes to its higher bioavailability, while the lower clearance of Src-3-IN-2 supports its longer half-life [1].

Oral Bioavailability ADME Drug Delivery

In Vivo Tumor Growth Inhibition and Metastasis Suppression in Preclinical Models

Src-3-IN-2 (SI-12) and SI-10 have both demonstrated significant in vivo antitumor activity in multiple preclinical models, but with some model-specific nuances [REFS-1, REFS-2]. In a study using MDA-MB-231 and LM2 xenograft models, treatment with 10 mg/kg/day of either compound significantly repressed tumor growth [2]. Furthermore, in both spontaneous and experimental metastasis models, both compounds effectively inhibited the progression of breast cancer lung metastasis [2]. While both compounds show similar efficacy in these models, the prolonged half-life of Src-3-IN-2 suggests it may maintain target engagement for longer periods between doses [1].

In Vivo Efficacy Xenograft Metastasis

Optimal Use Cases for Src-3-IN-2 Based on Quantified Evidence


Long-Term In Vivo Efficacy Studies Requiring Sustained Target Coverage

For chronic in vivo studies where maintaining consistent SRC-3 inhibition is critical, Src-3-IN-2 is the preferred compound due to its extended plasma half-life (22.5 h IV, 14.3 h PO) and low clearance (22.0 mL/min/kg) [1]. Its ability to sustain plasma concentrations above the in vitro IC50 for over 22 hours post-dose supports less frequent dosing schedules, reducing animal stress and experimental variability [1]. This is particularly valuable for long-term xenograft studies, metastasis models, and studies requiring continuous target engagement over weeks or months [REFS-1, REFS-2].

Investigations of ER-Positive Breast Cancer and the SRC-3 Transcriptional Complex

Src-3-IN-2 has been specifically validated in a biochemical ERE pull-down assay to disrupt the formation of the ER/SRC-3/p300 transcriptional complex at 0.15 μM [1]. This makes it an ideal tool compound for studying estrogen receptor-driven transcription, coactivator biology, and the development of resistance to endocrine therapies. Researchers focusing on ER+ breast cancer cell lines such as MCF-7 (IC50 3.4 nM) and BT-474 (IC50 0.8 nM) will find Src-3-IN-2 highly potent and mechanistically well-characterized [1].

Direct Comparison of SRC-3 Inhibition vs. Other Modalities in BT-474 and MDA-MB-468 Models

In head-to-head cytotoxicity assays, Src-3-IN-2 demonstrated superior potency against BT-474 (0.8 nM vs. 1.0 nM for SI-10) and MDA-MB-468 (14.5 nM vs. 32 nM for SI-10) breast cancer cell lines [1]. For researchers using these cell lines as models for HER2+ (BT-474) or triple-negative (MDA-MB-468) breast cancer, Src-3-IN-2 provides a more potent tool for target validation, combination studies, or as a reference inhibitor in screening campaigns.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Combination Therapy Design

The well-defined pharmacokinetic parameters of Src-3-IN-2 (Cmax = 2736 nM, t1/2 = 14.3 h PO, F = 24.6%) [1] allow for precise PK/PD modeling. Its distinct PK profile—higher Cmax and lower clearance compared to SI-10—makes it suitable for designing experiments that require high peak plasma levels or for exploring combination regimens where a specific exposure profile is desired. Its favorable safety profile in mouse primary hepatocytes (no toxicity up to 1000 nM) also supports its use in combination with other chemotherapeutic or targeted agents [1].

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